molecular formula C8H6Cl2FNO4S B15260635 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B15260635
M. Wt: 302.11 g/mol
InChI Key: WWGNEXPTRMOQRC-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6Cl2FNO4S. It is characterized by the presence of dichloro, nitro, and sulfonyl fluoride functional groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,6-dichlorobenzene followed by sulfonylation and fluorination reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with biological molecules, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is often irreversible, making the compound a potent inhibitor of serine proteases and other enzymes .

Comparison with Similar Compounds

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds such as:

  • 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride
  • 2-(2,6-Dichloro-4-nitrophenyl)ethane-1-sulfonyl fluoride
  • 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl chloride

These compounds share similar structural features but differ in their reactivity and applications. The presence of different substituents on the aromatic ring can significantly influence their chemical behavior and biological activity .

Properties

Molecular Formula

C8H6Cl2FNO4S

Molecular Weight

302.11 g/mol

IUPAC Name

2-(2,6-dichloro-3-nitrophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H6Cl2FNO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2

InChI Key

WWGNEXPTRMOQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CCS(=O)(=O)F)Cl

Origin of Product

United States

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